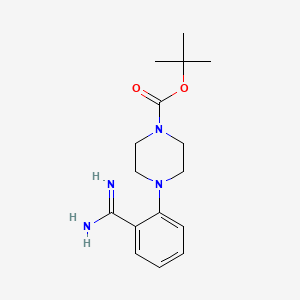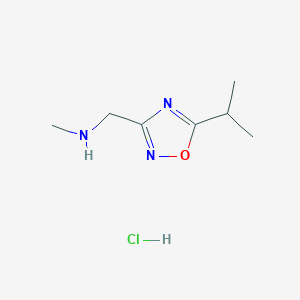![molecular formula C14H13BrO B8076166 1-Bromo-3-[3-(methoxymethyl)phenyl]benzene](/img/structure/B8076166.png)
1-Bromo-3-[3-(methoxymethyl)phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “1-Bromo-3-[3-(methoxymethyl)phenyl]benzene” is a chemical entity listed in the PubChem database
Chemical Reactions Analysis
1-Bromo-3-[3-(methoxymethyl)phenyl]benzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary based on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions might use reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Bromo-3-[3-(methoxymethyl)phenyl]benzene has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular mechanisms and pathways. In medicine, the compound could be investigated for its potential therapeutic effects. Additionally, in industry, this compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-Bromo-3-[3-(methoxymethyl)phenyl]benzene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound valuable for research in understanding cellular functions and developing new therapeutic strategies. The exact molecular targets and pathways would depend on the specific application and context of the research.
Comparison with Similar Compounds
When compared to similar compounds, 1-Bromo-3-[3-(methoxymethyl)phenyl]benzene stands out due to its unique chemical structure and properties. Similar compounds might include those with analogous functional groups or similar molecular frameworks. The uniqueness of this compound lies in its specific interactions and effects, which can be distinct from those of related compounds.
Properties
IUPAC Name |
1-bromo-3-[3-(methoxymethyl)phenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-16-10-11-4-2-5-12(8-11)13-6-3-7-14(15)9-13/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCNITZMSZBOGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC(=CC=C1)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3-Methylphenyl)methoxy]benzenethiol](/img/structure/B8076083.png)
![3-Fluoro-4-[(3-methylphenyl)methoxy]benzenethiol](/img/structure/B8076096.png)
![2-[(4-Methylphenyl)methoxy]benzenethiol](/img/structure/B8076104.png)
![3-[(4-Methylphenyl)methoxy]benzenethiol](/img/structure/B8076105.png)
![4-Fluoro-2-[(4-methylphenyl)methoxy]benzenethiol](/img/structure/B8076112.png)
![5-Chloro-2-[(2,5-difluorophenyl)methoxy]benzenethiol](/img/structure/B8076133.png)
![2-[(2,5-Difluorophenyl)methoxy]-4-fluorobenzenethiol](/img/structure/B8076135.png)
![4-[(2,5-Difluorophenyl)methoxy]-3-fluorobenzenethiol](/img/structure/B8076138.png)
![2-[3-(Methoxymethyl)phenyl]pyridine](/img/structure/B8076153.png)
![1-Bromo-4-[3-(methoxymethyl)phenyl]benzene](/img/structure/B8076158.png)
![[3-(Methoxymethyl)phenyl]-trimethylsilane](/img/structure/B8076173.png)


![(1,3,4,5-Tetrahydrobenzo[c]oxepin-8-yl)boronic acid pinacol acid](/img/structure/B8076184.png)
